2-Methyleneglutaric acid
Overview
Description
2-Methyleneglutaric acid is an organic compound with the molecular formula C6H8O4 It is a derivative of glutaric acid, characterized by the presence of a methylene group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyleneglutaric acid can be synthesized through several methods. One common approach involves the synthesis of a 2-methyleneglutarate diester intermediate, followed by hydrolysis to yield the desired acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and hydrolysis processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments ensures the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyleneglutaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a range of functionalized derivatives .
Scientific Research Applications
2-Methyleneglutaric acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyleneglutaric acid involves its interaction with various molecular targets and pathways. The methylene group allows for unique reactivity, enabling the compound to participate in diverse chemical reactions. These interactions can influence metabolic pathways, enzyme activity, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylglutaric acid: Similar in structure but lacks the methylene group, leading to different reactivity and applications.
3-Methylglutaric acid: Another isomer with the methyl group at a different position, affecting its chemical properties.
Glutaric acid: The parent compound, which lacks any methyl or methylene substitutions.
Uniqueness
This structural feature differentiates it from other similar compounds and makes it valuable in various research and industrial contexts .
Properties
IUPAC Name |
2-methylidenepentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h1-3H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNNYYIZGGDCHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189768 | |
Record name | alpha-Methylene glutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3621-79-2 | |
Record name | alpha-Methylene glutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3621-79-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Methylene glutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLENEGLUTARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ83S5JR9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-methyleneglutaric acid in the reaction catalyzed by α-methyleneglutarate mutase (MGM)?
A1: this compound is the substrate for MGM. The enzyme catalyzes its rearrangement into 3-methylitaconic acid (2-methylene-3-methylsuccinic acid). [] This reaction is proposed to proceed through a radical mechanism involving a cyclopropylcarbinyl radical intermediate. []
Q2: How does the presence of ester groups affect the rate of cyclization in model reactions mimicking the MGM-catalyzed rearrangement?
A2: Research using laser flash photolysis to study model reactions suggests that the presence and position of ester groups can significantly influence the reaction rate. An ester group at the alpha position of the radical was found to accelerate the 3-exo cyclization by a factor of 3, likely due to transition state stabilization. [] Conversely, the presence of ester groups at the C3 position led to a 50-fold decrease in the cyclization rate. []
Q3: What are the limitations of the proposed radical mechanism for the MGM-catalyzed reaction based on kinetic data?
A3: While the radical mechanism involving 3-exo cyclization is plausible, kinetic studies suggest limitations. The estimated overall rate constant for the radical reaction, considering the intermediate partitioning, is significantly lower than what would be required for kinetic competence in the enzymatic reaction. [] This discrepancy suggests that the actual mechanism employed by MGM might involve factors not fully captured by the model reactions, potentially including significant polar effects. []
Q4: Does the dissociation behavior of poly(this compound) (PMGA) resemble that of other dicarboxylic acid polymers?
A4: Interestingly, despite having a charge density double that of poly(acrylic acid) (PAA) and comparable to poly(maleic acid), poly(fumaric acid), and poly(itaconic acid), PMGA exhibits an apparent one-step dissociation similar to PAA. [] This behavior contrasts with the distinct two-step dissociation observed in the other dicarboxylic acid polymers. [] Further investigation using 13C NMR revealed that this behavior arises from the preferential dissociation of carboxyl groups on the side chain of PMGA at low degrees of dissociation (α < 0.4). []
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